3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methyl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-13-3-2-12(10-14(13)17)11-19-6-1-5-18(8-9-19)7-4-15(20)21/h2-3,10H,1,4-9,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDPPDHYAHSTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC2=CC(=C(C=C2)Cl)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,4-Diazepane Core
The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is typically synthesized via cyclization of appropriate diamine precursors or by ring expansion methods. Common methods include:
- Cyclization of diaminoalkanes with dihaloalkanes : For example, reacting 1,3-diaminopropane with a suitable dihalide under basic conditions to form the diazepane ring.
- Reductive amination or alkylation of piperazine derivatives : Piperazine can be selectively alkylated and ring-expanded to afford diazepane structures.
Attachment of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced either by:
- Alkylation of the diazepane nitrogen with a protected 3-bromopropanoic acid derivative , followed by deprotection to free the acid.
- Amide bond formation : Coupling of the diazepane amine with 3-bromopropanoic acid or its activated ester derivatives.
In some patent disclosures (e.g., CN107428754B), the preparation involves acylation steps with propanoic acid derivatives to install the carboxylic acid functionality on the diazepane nitrogen.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazepane ring formation | 1,3-diaminopropane + dihalide, base, reflux | Cyclization under basic conditions |
| N-Benzylation | 3,4-dichlorobenzyl chloride + base, solvent (DMF, DMSO) | Nucleophilic substitution at nitrogen |
| Propanoic acid attachment | 3-bromopropanoic acid ester + base, then hydrolysis | Alkylation followed by ester hydrolysis |
| Purification | Chromatography, recrystallization | To isolate pure compound |
Research Findings and Optimization Notes
- Selectivity : The N-alkylation step requires careful control to avoid over-alkylation or dialkylation; stoichiometric control and reaction time are critical.
- Yield Improvements : Using phase-transfer catalysts or microwave-assisted synthesis can enhance reaction rates and yields.
- Purity : The final acid product is often purified by recrystallization from suitable solvents or preparative chromatography to remove unreacted starting materials and side products.
- Stability : The 3,4-dichlorobenzyl substituent imparts lipophilicity and electron-withdrawing effects, which may influence the acidity and solubility of the propanoic acid moiety.
Summary Table of Preparation Route
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and diazepane positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
Research indicates that compounds related to 3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid may act as modulators of the melanocortin-5 receptor (MC5R). The MC5R is involved in various physiological processes, including energy homeostasis and inflammation. Compounds targeting this receptor could lead to novel treatments for obesity and metabolic disorders .
Case Study: Anti-obesity Effects
A study demonstrated that derivatives of this compound could reduce food intake and body weight in animal models. The mechanism was linked to the activation of MC5R pathways, suggesting a potential therapeutic role in managing obesity .
Neuropharmacology
Anxiolytic Properties
The diazepan structure of the compound suggests potential anxiolytic effects. Research has shown that similar compounds can enhance GABAergic activity, which is crucial for anxiety modulation. The specific application of this compound in anxiety disorders is an area of ongoing investigation .
Case Study: Behavioral Studies
In behavioral assays, compounds with similar structures have been tested for their ability to reduce anxiety-like behaviors in rodents. These studies often utilize elevated plus maze and open field tests to assess anxiety levels pre- and post-administration of the test compound .
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that contribute to the synthesis of neurotransmitters or hormones linked to stress responses .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Diazepane Family
- 1-Benzoyl-1,4-diazepane hydrochloride: Shares the 1,4-diazepane core but substitutes the dichlorobenzyl group with a benzoyl moiety. The absence of a propanoic acid chain and the presence of a hydrochloride salt may alter solubility and bioavailability.
- N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester: Contains a diazepane-like core with a bulky p-phenylphenylmethyl group and an esterified propanoic acid chain. The ethyl ester may enhance cell permeability compared to the free acid form of the target compound .
Propanoic Acid Derivatives with Diverse Substituents
- (S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid : Features a cyclohexane-carboxylic acid backbone with methoxyethoxy and indanyl groups. The extended ether chain may improve solubility relative to the dichlorobenzyl group in the target compound .
- The thiol group distinguishes it from the halogenated aromatic system in the target compound .
Key Structural and Functional Differences
Research Findings and Hypotheses
Physicochemical Properties
- This contrasts with compounds bearing methoxyethoxy or ester groups, which may enhance solubility .
- Conformational Flexibility : The 1,4-diazepane core allows for adaptable binding to biological targets, a feature shared with other diazepane derivatives but absent in rigid benzoic acid-based analogues .
Biological Activity
3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the diazepan ring followed by the introduction of the propanoic acid moiety. The synthetic pathway typically includes:
- Formation of Diazepan : Starting from appropriate precursors, the diazepan structure is formed via cyclization.
- Substitution with Dichlorobenzyl Group : The 3,4-dichlorobenzyl moiety is introduced through nucleophilic substitution reactions.
- Attachment of Propanoic Acid : The final step involves the addition of the propanoic acid group to yield the target compound.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Melanocortin Receptors : Research indicates that compounds similar to this structure may modulate the activity of melanocortin receptors, particularly MC5R, which are involved in energy homeostasis and inflammation .
- Antitumor Activity : Preliminary studies suggest that related diazepan derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential antitumor properties .
Case Studies
Several case studies have documented the effects of similar compounds on different biological systems:
- In Vitro Studies : Compounds with similar structures have shown significant inhibition of growth in leukemia and mammary carcinoma cell lines at micromolar concentrations. For instance, a related compound inhibited leukemia L1210 cells by 50% at concentrations around .
| Compound | Cell Line | IC50 (M) |
|---|---|---|
| This compound | L1210 | TBD |
| Related Diazepan Derivative | TA3 |
- In Vivo Studies : Animal models treated with diazepan derivatives exhibited reduced tumor growth and improved survival rates compared to control groups. These findings suggest a promising therapeutic application in oncology.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anticonvulsant Activity : Similar diazepan compounds have been evaluated for their anticonvulsant properties, showing efficacy comparable to established medications like diazepam .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines in macrophage cultures .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid using Design of Experiments (DOE) methodologies?
- Methodological Answer: DOE is critical for minimizing experimental runs while exploring variables like reaction temperature, solvent polarity, and catalyst loading. Statistical tools such as factorial designs or response surface methodology (RSM) can identify optimal conditions. For example, varying diazepane ring substitution and benzyl chloride coupling efficiency can be systematically tested to maximize yield . Post-synthesis, HPLC and NMR should validate purity (>95%) and structural integrity .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the diazepane ring conformation and benzyl group substitution patterns.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 363.09 g/mol).
- X-ray Crystallography: Resolve stereochemical ambiguities, as demonstrated for analogous chlorophenylpropanoic acid derivatives .
Q. How can in vitro assays be designed to assess the compound’s receptor-binding affinity?
- Methodological Answer: Radioligand binding assays (e.g., using -labeled analogs) or surface plasmon resonance (SPR) can quantify affinity for targets like G-protein-coupled receptors (GPCRs). Ensure assay buffers mimic physiological pH (7.4) and include controls for non-specific binding. Dose-response curves (IC/EC) should be triplicated to ensure reproducibility .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic routes?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates for key steps like diazepane ring formation. Tools like Gaussian or ORCA enable reaction path searches, while machine learning (ML) algorithms prioritize high-yield pathways. Experimental validation via kinetic studies (e.g., monitoring by FTIR) closes the feedback loop .
Q. How can researchers resolve discrepancies in pharmacological data, such as conflicting IC values across studies?
- Methodological Answer:
- Assay Conditions: Compare buffer composition (e.g., ionic strength, co-solvents like DMSO) and cell lines used. For example, variations in membrane permeability can alter apparent potency.
- Compound Stability: Test degradation under assay conditions (e.g., via LC-MS) to rule out artifacts.
- Meta-Analysis: Apply statistical models (e.g., mixed-effects regression) to harmonize data from multiple sources .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., carboxylate or PEGylation) without disrupting pharmacophore integrity.
- Formulation: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- ADME Profiling: Measure logP (octanol-water partition coefficient) and plasma protein binding to predict bioavailability. For analogs like dihydrocaffeic acid, logP < 2 correlates with improved absorption .
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer:
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., aryl azide) into the compound to crosslink with target proteins.
- Click Chemistry: Use azide-alkyne cycloaddition to attach fluorescent tags for imaging in live cells.
- Thermal Shift Assays: Monitor protein melting temperature () shifts to confirm binding .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s metabolic stability?
- Methodological Answer:
- Enzyme Source Variability: Compare liver microsomes from different species (e.g., human vs. rat) and account for cytochrome P450 (CYP) isoform expression differences.
- Incubation Conditions: Standardize NADPH cofactor concentration and incubation time.
- Metabolite Identification: Use tandem MS (LC-MS/MS) to distinguish primary vs. secondary metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
